N-[4-Hydroxy-3-(methanesulfinyl)phenyl]acetamide
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Overview
Description
N-[4-Hydroxy-3-(methanesulfinyl)phenyl]acetamide is an organic compound characterized by the presence of a hydroxy group, a methanesulfinyl group, and an acetamide group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Hydroxy-3-(methanesulfinyl)phenyl]acetamide typically involves the following steps:
Starting Material: The synthesis begins with a phenol derivative, specifically 4-hydroxyacetophenone.
Sulfoxidation: The methanesulfinyl group is introduced through a sulfoxidation reaction, where a suitable sulfoxidizing agent such as dimethyl sulfoxide (DMSO) is used.
Acetylation: The final step involves the acetylation of the hydroxy group using acetic anhydride or acetyl chloride under basic conditions to form the acetamide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-Hydroxy-3-(methanesulfinyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like hydrogen peroxide.
Reduction: The compound can undergo reduction reactions, where the methanesulfinyl group is reduced to a thioether using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: Formation of sulfone derivatives
Reduction: Formation of thioether derivatives
Substitution: Formation of halogenated or nitrated phenyl derivatives
Scientific Research Applications
N-[4-Hydroxy-3-(methanesulfinyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of N-[4-Hydroxy-3-(methanesulfinyl)phenyl]acetamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It can modulate signaling pathways related to antioxidant defense and inflammatory response, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[4-Hydroxy-3-(methylthio)phenyl]acetamide: Similar structure but with a methylthio group instead of a methanesulfinyl group.
N-[4-Hydroxy-3-(methanesulfonyl)phenyl]acetamide: Similar structure but with a methanesulfonyl group instead of a methanesulfinyl group.
Uniqueness
N-[4-Hydroxy-3-(methanesulfinyl)phenyl]acetamide is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
CAS No. |
79032-43-2 |
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Molecular Formula |
C9H11NO3S |
Molecular Weight |
213.26 g/mol |
IUPAC Name |
N-(4-hydroxy-3-methylsulfinylphenyl)acetamide |
InChI |
InChI=1S/C9H11NO3S/c1-6(11)10-7-3-4-8(12)9(5-7)14(2)13/h3-5,12H,1-2H3,(H,10,11) |
InChI Key |
VZJAYBKNOKZSRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)S(=O)C |
Origin of Product |
United States |
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